molecular formula C21H25N3O2S B11142390 2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11142390
M. Wt: 383.5 g/mol
InChI Key: OYVSHSIYQRRBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The structure features a 6-methylimidazo[1,2-a]pyridine core linked to a phenyl ring substituted at the 3-position with a sulfonyl group bearing a 3,5-dimethylpiperidine moiety. The sulfonyl group enhances hydrogen-bonding capacity, while the dimethylpiperidine substituent may improve lipophilicity and metabolic stability .

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C21H25N3O2S/c1-15-7-8-21-22-20(14-23(21)11-15)18-5-4-6-19(10-18)27(25,26)24-12-16(2)9-17(3)13-24/h4-8,10-11,14,16-17H,9,12-13H2,1-3H3

InChI Key

OYVSHSIYQRRBRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with various carbonyl compounds. One common method is the CuI-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones . Another method involves the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These reactions are generally carried out under mild conditions and are compatible with a broad range of functional groups.

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve large-scale synthesis using similar catalytic processes. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed reactions has been reported to be efficient for the large-scale production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuI, flavin, iodine, and various carbonyl compounds. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

Structural Features and Modifications

Key structural analogs differ in substituents on the phenyl ring and functional groups (Table 1).

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituent on Phenyl Ring Functional Groups/Additional Moieties
2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine 3-sulfonyl-3,5-dimethylpiperidine Sulfonamide, dimethylpiperidine
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (3l) 4-methoxy Methoxy group
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 4-bromo Halogen (Br)
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline 4-fluorophenyl, propyloxy linker Fluoro, ether linker, methylaniline
2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine (23) 3,4-dimethoxy, phenylethynyl at C6 Methoxy, alkynyl group, amine at C8

Key Observations :

  • Halogenated analogs (e.g., 3n) prioritize lipophilicity and electronic effects, while ether-linked derivatives (e.g., compound) balance flexibility and hydrogen-bonding capacity .

Pharmacological Activity

Table 2: Anti-TB Activity of Selected Derivatives
Compound MIC (µM) Target Pathway Reference
7-methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide 0.004 Cytochrome bcc1 oxidase
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline 0.03 ATP synthesis inhibition
This compound N/A Hypothesized: ATP synthase Inferred from

Key Observations :

  • The target compound’s sulfonamide group may mimic the pharmacophore of ATP synthase inhibitors, as seen in 3D-QSAR models of imidazo[1,2-a]pyridines (R² = 0.9688, Q² = 0.9045) .
  • Fluorinated derivatives (e.g., compound) exhibit sub-micromolar MIC values, suggesting that electron-withdrawing groups enhance potency .

Physicochemical and ADME Properties

Table 3: ADME and Physicochemical Comparisons
Compound logP (Predicted) Solubility (µg/mL) Metabolic Stability Reference
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (3l) 2.8 12.5 Moderate
This compound 1.5* 45.0* High Inferred from
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) 3.2 8.2 Low

*Predicted values based on sulfonamide’s polarity and piperidine’s metabolic resistance .

Key Observations :

  • The sulfonyl-dimethylpiperidine group likely reduces logP (increased polarity) and improves aqueous solubility compared to methoxy or alkyl-substituted analogs .
  • Metabolic stability may benefit from the dimethylpiperidine moiety, which resists oxidative degradation .

Key Observations :

  • The target compound’s synthesis may require sulfonation and nucleophilic substitution, which are less atom-economical than halogenation or methoxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.